![molecular formula C12H9N5O3S B2960058 3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877638-45-4](/img/structure/B2960058.png)
3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
The compound “3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” belongs to a class of compounds known as triazolopyrimidines. Triazolopyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
Triazolopyrimidines have a fused ring structure consisting of a pyrimidine ring and a 1,2,4-triazole ring . The exact molecular structure of “this compound” would require more specific information or computational analysis for accurate determination.Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines would depend on the specific substituents present on the molecule. In general, these compounds can undergo reactions typical of aromatic heterocycles .Scientific Research Applications
Synthesis and Characterization
Compounds within the triazolopyrimidine family, such as 3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, are synthesized through condensation reactions and characterized using X-ray diffraction, NMR, IR spectroscopy, and DFT calculations. For instance, a derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated antibacterial activity against Gram-positive and Gram-negative microbial strains, showcasing its potential as an antimicrobial agent (Lahmidi et al., 2019). This highlights the structural diversity and bioactivity of triazolopyrimidine derivatives, underscoring their importance in medicinal chemistry.
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of triazolopyrimidine derivatives. For example, the synthesis of new thieno and furopyrimidine derivatives, including triazolopyrimidines, has been explored, revealing significant antimicrobial potential (Hossain & Bhuiyan, 2009). Another study on the synthesis and in vitro activity of 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinone antibacterial agents indicated potent inhibition of Gram-positive pathogens, demonstrating the utility of these compounds in addressing antibiotic resistance (Khera, Cliffe, & Prakash, 2011).
Anticancer Activities
Research has also extended into the anticancer domain, with triazolopyrimidine derivatives showing promise in inhibiting the epithelial-to-mesenchymal transition process in cancer cells, a key mechanism in cancer metastasis and progression. A study evaluating the anti-tumor activity of novel triazolo[1,5-a]pyrimidine on cancer cells revealed significant potential, including induction of cellular apoptosis (Safari et al., 2020).
Mechanism of Action
Target of Action
Related compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been reported to inhibit c-met kinase , suggesting that this compound may have similar targets.
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been reported to exhibit anti-tumor activity by inhibiting c-met kinase . This suggests that “3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Inhibition of c-met kinase, as seen in related compounds , can affect various cellular pathways, including those involved in cell growth, survival, and migration.
Result of Action
Related compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have demonstrated anti-tumor activity against various cancer cell lines , suggesting that this compound may have similar effects.
Future Directions
properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3S/c18-10-5-6-16-11(13-10)14-15-12(16)21-7-8-1-3-9(4-2-8)17(19)20/h1-6H,7H2,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWJQRYGWUDGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2C=CC(=O)N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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